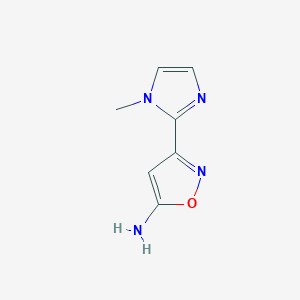

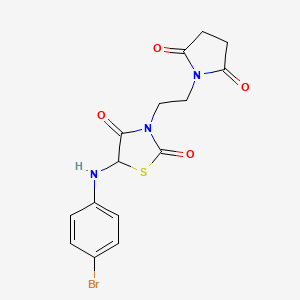

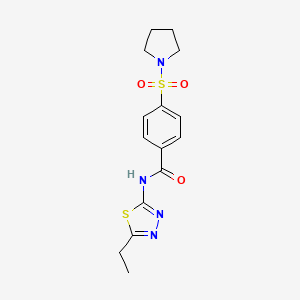

3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Immune Response Modifiers

Imiquimod and its analogues, which are structurally related to 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine, are non-nucleoside imidazoquinolinamines that modulate immune responses. These compounds stimulate cytokine production, such as interferon-alpha, beta, and various interleukins, leading to antiviral, antiproliferative, and antitumor effects. Imiquimod has been particularly highlighted for its topical application in treating various skin disorders, showcasing its potential as an innovative agent for cutaneous diseases (T. Syed, 2001).

Synthetic Chemistry Applications

Cyclic imines, which are structurally related to the compound of interest, have been utilized in Ugi and Ugi-type reactions for the synthesis of pseudopeptides and peptide moieties connected to N-heterocyclic motifs. These synthetic routes are essential for generating pharmaceutical compounds and natural product libraries, demonstrating the compound's significance in facilitating the synthesis of biologically active molecules (M. Nazeri et al., 2020).

Corrosion Inhibition

Imidazoline derivatives, which share a heterocyclic core with this compound, have been identified as effective corrosion inhibitors. Their structure allows for strong adsorption onto metal surfaces, making them suitable for protecting against corrosion in the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Biological Activities

5-Oxo-imidazolone derivatives are known for their wide range of biological potencies, making them a focal point of research for their therapeutic applications. The structure of 5-oxo-imidazolone, related to the compound of interest, indicates its importance as a pharmacophore in drug discovery due to its ability to bind effectively with various enzymes and receptors (N. Yellasubbaiah et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in protein modification processes within the cell .

Mode of Action

It is believed to interact with its targets, potentially altering their function or activity

Biochemical Pathways

Given its targets, it may influence pathways related to protein modification

Result of Action

Given its targets, it may influence protein modification processes within the cell

Propriétés

IUPAC Name |

3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHMWEXUOMUSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

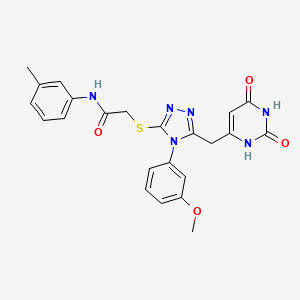

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)

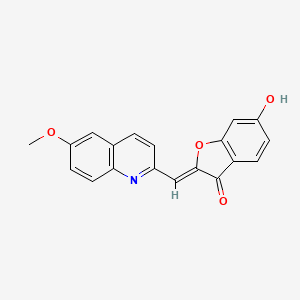

![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)

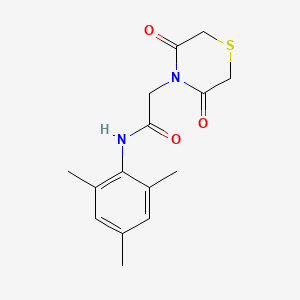

![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)

![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2725929.png)